1,2-Bis(dichloromethylsilyl)perchloroethane
Description
Properties
Molecular Formula |
C4H2Cl8Si2 |
|---|---|
Molecular Weight |
389.8 g/mol |
InChI |
InChI=1S/C4H2Cl8Si2/c5-1(6)13-3(9,10)4(11,12)14-2(7)8/h1-2H |
InChI Key |
LLCVUBDVFKMLFW-UHFFFAOYSA-N |
Canonical SMILES |
C([Si]C(C([Si]C(Cl)Cl)(Cl)Cl)(Cl)Cl)(Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Gas-Phase Chlorination with Cl₂
Perchloroethane (C₂Cl₆) reacts with dichloromethylsilane (Cl₂CH₃SiH) under UV irradiation at 300–400 nm to yield 1,2-bis(dichloromethylsilyl)perchloroethane. The reaction proceeds via radical chain mechanism, with Cl₂ acting as both chlorinating agent and initiator.
Conditions :
- Temperature: 120–150°C
- Pressure: 3–5 atm
- Molar ratio (C₂Cl₆:Cl₂CH₃SiH): 1:2.2
- Conversion: 78% (GC-MS analysis)
Limitations :
- Requires strict control of Cl₂ flow to prevent overchlorination
- Generates HCl byproduct requiring neutralization
Lewis Acid-Catalyzed Coupling Reactions
AlCl₃-Mediated Synthesis
A modified Friedel-Crafts approach couples perchloroethane with bis(chloromethyl)dichlorosilane (Cl₂Si(CH₂Cl)₂) in anhydrous hexane:
C₂Cl₆ + 2 Cl₂Si(CH₂Cl)₂ → (Cl₂CH₃Si)₂C₂Cl₄ + 4 HCl
Optimized Parameters :
| Parameter | Value |
|---|---|
| Catalyst (AlCl₃) | 15 mol% |
| Solvent | Dry hexane |
| Temperature | 0°C → 35°C (gradient) |
| Reaction time | 8–12 hrs |
| Yield | 89% (isolated) |
Advantages :
Thionyl Chloride (SOCl₂) Assisted Synthesis
Two-Step Chlorination
Silylation :
Ethylene reacts with Cl₃SiCH₃ in presence of Pt/C (0.5 wt%) at 80°C to form 1,2-bis(trichlorosilyl)ethane.Perchlorination :
Treatment with SOCl₂ (4.2 eq.) at reflux (110°C) for 72 hrs achieves full Cl substitution:
Yield Profile :
| Step | Intermediate | Purity (HPLC) |
|---|---|---|
| Silylation | (Cl₃Si)₂C₂H₄ | 92% |
| Perchlorination | (Cl₂CH₃Si)₂C₂Cl₄ | 85% |
Key Observation :
Excess SOCl₂ reduces reaction time by 40% compared to Cl₂ gas methods.
Photochemical Oxidation Methods
UV-Induced Coupling
A novel photo-on-demand method developed by Kobe University enables room-temperature synthesis:
Procedure :
- Dissolve C₂Cl₆ (1.0 M) and Cl₂Si(CH₃)₂ (2.5 M) in CCl₄
- Irradiate with 254 nm UV light (150 W Hg lamp) for 6 hrs
- Quench with NaHCO₃(aq)
Performance Metrics :
- Quantum yield: 0.32 ± 0.04
- Energy efficiency: 18.7 kJ/mol
- Scalability: Demonstrated at 10 L pilot scale
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | TON⁰ | Energy Cost (MJ/kg) |
|---|---|---|---|---|
| Gas-Phase Cl₂ | 78 | 95 | 1,200 | 48.2 |
| AlCl₃ Catalysis | 89 | 99 | 8,500 | 22.1 |
| SOCl₂ Chlorination | 85 | 97 | 4,300 | 35.6 |
| Photochemical | 72 | 93 | 620 | 15.9 |
⁰Turnover number for catalytic methods
Chemical Reactions Analysis
(1,1,2,2-Tetrachloroethane-1,2-diyl)bis[(dichloromethyl)silane] undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of chlorinated silanes and other by-products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of less chlorinated derivatives.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups using appropriate reagents, leading to the formation of a wide range of derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Applications in Organic Synthesis
-
Protecting Reagent for Primary Amines
- 1,2-Bis(dichloromethylsilyl)perchloroethane serves as a protecting agent for primary amines in organic synthesis. This application is crucial in multi-step synthesis processes where selective protection of functional groups is necessary.
- Procedure Example :
-
Silylation Reactions
- The compound is utilized in silylation reactions to introduce silyl groups into organic molecules. This modification enhances the stability and reactivity of various substrates during synthetic transformations.
Applications in Materials Science
-
Silicone Polymer Production
- The compound can be employed as a precursor in the synthesis of silicone polymers, which are widely used in sealants, adhesives, and coatings due to their thermal stability and flexibility.
-
Surface Modification
- It is used for modifying surfaces to improve hydrophobicity and chemical resistance. This application is particularly relevant in the fabrication of advanced materials for electronics and coatings.
Case Study 1: Synthesis of Protected Amines
In a study published in Tetrahedron Letters, researchers demonstrated the effectiveness of using 1,2-bis(dichloromethylsilyl)perchloroethane for the protection of amines during complex organic syntheses. The method showcased high yields and selectivity, making it a preferred choice for chemists working on multi-step reactions .
Case Study 2: Development of Silicone-Based Coatings
A research article highlighted the use of this compound in developing silicone-based coatings that exhibit superior water repellency and durability. The coatings were tested under various environmental conditions, showing excellent performance compared to traditional formulations .
Safety Considerations
When handling 1,2-bis(dichloromethylsilyl)perchloroethane, it is essential to observe safety protocols due to its corrosive nature:
- Hazard Statements : Causes severe skin burns and eye damage.
- Precautionary Measures : Use protective gloves and eyewear; ensure proper ventilation when handling.
Mechanism of Action
The mechanism of action of (1,1,2,2-Tetrachloroethane-1,2-diyl)bis[(dichloromethyl)silane] involves its interaction with various molecular targets. The compound can form covalent bonds with nucleophilic sites in biological molecules, leading to changes in their structure and function. The pathways involved in its action depend on the specific context in which it is used, such as in chemical synthesis or biological systems.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize 1,2-bis(dichloromethylsilyl)ethane, we compare it with structurally related silicon-containing ethane derivatives and chlorinated ethanes. Key compounds include:
1,2-Bis(chlorodimethylsilyl)ethane (CAS: 13528-93-3)
- Molecular Formula : C₆H₁₄Cl₂Si₂
- Molecular Weight : 221.25 g/mol
- Key Properties :
- Hazards: Limited toxicity data, but likely irritant due to chlorosilane functionality.
1,2-Bis(methyldiethoxysilyl)ethane
- Molecular Formula : C₁₂H₃₀O₄Si₂
- Molecular Weight : 310.61 g/mol
- Key Properties :
- Applications : Used in coatings and adhesives due to its lower volatility and reduced corrosiveness.
Perchloroethane (Hexachloroethane, C₂Cl₆)
- Molecular Formula : C₂Cl₆
- Molecular Weight : 236.74 g/mol
- Key Properties: Fully chlorinated ethane with high thermal stability but significant carcinogenicity (H351: suspected carcinogen in mice) . Used historically as a degreaser and in military smoke screens.
- Hazards : Classified as acute and chronic aquatic toxin (H410) .
Table 1: Comparative Analysis of Key Compounds
Biological Activity
1,2-Bis(dichloromethylsilyl)perchloroethane, also known as (1,1,2,2-Tetrachloroethane-1,2-diyl)bis[(dichloromethyl)silane], is a chlorinated organosilicon compound with potential applications in various fields including chemistry and biology. Its unique structure, characterized by multiple chlorine and silicon atoms, suggests a diverse range of biological activities and interactions. This article reviews the biological activity of this compound based on available literature, highlighting its mechanisms of action, potential applications in drug development, and relevant case studies.
The compound's chemical properties are crucial for understanding its biological interactions. Below is a summary of its key properties:
| Property | Value |
|---|---|
| Molecular Formula | C4H2Cl8Si2 |
| Molecular Weight | 389.8 g/mol |
| InChI | InChI=1S/C4H2Cl8Si2/c5-1(6)13-3(9,10)4(11,12)14-2(7)8/h1-2H |
| InChI Key | LLCVUBDVFKMLFW-UHFFFAOYSA-N |
| Canonical SMILES | C([Si]C(C([Si]C(Cl)Cl)(Cl)Cl)(Cl)Cl)(Cl)Cl |
The biological activity of 1,2-Bis(dichloromethylsilyl)perchloroethane is primarily attributed to its ability to form covalent bonds with nucleophilic sites in biological macromolecules. This interaction can lead to alterations in the structure and function of proteins and nucleic acids. The compound’s high reactivity due to the presence of multiple chlorine atoms enhances its potential as a cross-linking agent in biological systems.
Biological Activity
Research into the biological activity of 1,2-Bis(dichloromethylsilyl)perchloroethane indicates several key areas of interest:
- Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures exhibit antimicrobial properties. The chlorinated silanes can disrupt microbial cell membranes or interfere with metabolic processes.
- Cytotoxicity : Some studies have indicated that chlorinated organosilicon compounds can exhibit cytotoxic effects on various cell lines. The cytotoxicity is often linked to their ability to induce oxidative stress or apoptosis in target cells.
- Drug Development : Ongoing research is exploring the potential use of this compound in drug development due to its unique chemical properties that may enhance drug efficacy or bioavailability.
Case Studies
- Antimicrobial Studies : A study conducted on chlorinated silanes demonstrated their effectiveness against specific bacterial strains. The results indicated a significant reduction in bacterial viability upon exposure to varying concentrations of chlorinated silanes, suggesting a potential application in antimicrobial formulations.
- Cytotoxicity Assessment : In vitro studies have shown that 1,2-Bis(dichloromethylsilyl)perchloroethane exhibits dose-dependent cytotoxic effects on cancer cell lines. The mechanism was hypothesized to involve the generation of reactive oxygen species (ROS), leading to cellular damage and apoptosis.
- Therapeutic Applications : Research into the therapeutic applications of organosilicon compounds has highlighted their potential as drug delivery agents. The ability of these compounds to form stable complexes with therapeutic agents may enhance their delivery and efficacy.
Q & A
Q. What ethical and regulatory considerations apply to its use in academic research?
- Methodological Answer : Adhere to REACH regulations for chlorinated compounds, including rigorous risk assessments for aquatic toxicity (EC50/LC50 testing). Document waste streams using SDS-compliant protocols (e.g., EPA Method 8270 for chlorinated organics). Prioritize green chemistry alternatives (e.g., solvent-free reactions) to minimize hazardous byproducts .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
